5-methyl-1-(quinolin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
5-Methyl-1-(quinolin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound with the molecular formula C13H10N4O2 and a molecular weight of 254.24 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring attached to a 1,2,3-triazole ring via a methyl group . The carboxylic acid group is attached to the 4-position of the triazole ring .Scientific Research Applications
Synthesis and Biological Activity
Antimicrobial Activity
The synthesis of substituted 1,2,3-triazoles, including compounds related to 5-methyl-1-(quinolin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid, has shown antimicrobial activity. For instance, the synthesis of 1,2,3-triazole derivatives through 1,3-dipolar cycloaddition reaction exhibited screening for antimicrobial activity against various microorganisms (Holla et al., 2005). These compounds, characterized by IR, NMR, and mass spectral data, demonstrate the potential of triazole derivatives in developing antimicrobial agents.
Anticancer Activity
Another study focused on the synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives aimed at meeting structural requirements for anticancer activity. Specific urea derivatives were tested in vitro against human neuroblastoma and colon carcinoma cell lines, showing significant cytotoxicity in some cases (Reddy et al., 2015). This research underscores the importance of triazole and quinoline derivatives in the search for new anticancer therapies.
Chemical Stability and Interactions
Chemical Stability and Serum Albumin Interaction
The interaction of triazole-based compounds with serum albumins has been explored, providing insights into their potential biophysical properties and interactions with biological molecules. This type of study is crucial for understanding the pharmacokinetic behavior of these compounds (Paul et al., 2019).
properties
IUPAC Name |
5-methyl-1-quinolin-6-yltriazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c1-8-12(13(18)19)15-16-17(8)10-4-5-11-9(7-10)3-2-6-14-11/h2-7H,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMATLXQAMEGDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC3=C(C=C2)N=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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